

Tioxazafen toxicity to *Daphnia magna* and *Vibrio fischeri*

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Compound Focus: Tioxazafen

CAS No.: 330459-31-9

Cat. No.: S582507

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Toxicity Data Summary

The table below summarizes the key ecotoxicological data for **Tioxazafen** and its main photoproduct, PP228a.

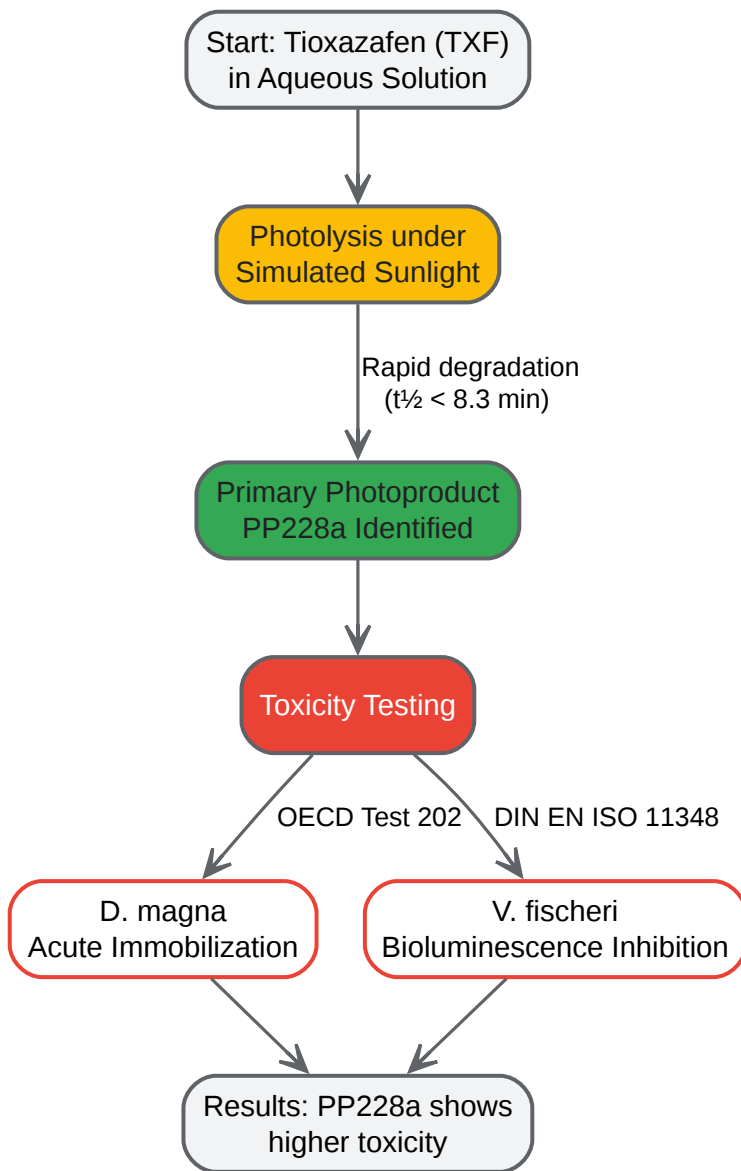
Compound	Organism	Endpoint	Value	Notes	Source
Tioxazafen (TXF)	<i>Daphnia magna</i>	48 h-EC50	>1.12 mg/L	Original nematicide [1]	
Photoproduct PP228a	<i>Daphnia magna</i>	48 h-EC50	0.808 mg/L	Thiophen-3-yl isomer of TXF; higher toxicity than TXF [1]	
Photoproduct PP228a	<i>Vibrio fischeri</i>	Luminescence Inhibition	Not Specified	One or more photoproducts showed higher toxicity than TXF [1]	

Experimental Protocol Insights

While the search results do not provide a full step-by-step protocol, they cite standard test methods and key experimental conditions that you can use to design your experiments.

- **For *Vibrio fischeri* Biotests:** The study likely followed the **DIN EN ISO 11348-1:2008** standard for bioluminescence inhibition tests [1] [2].
- **For *Daphnia magna* Assays:** The acute immobilization test was conducted, which aligns with the **OECD Guideline No. 202** [1] [2]. The reported 48 h-EC50 values are a standard endpoint for this test [1].
- **Key Experimental Conditions for Photolysis:**
 - **Light Source:** Simulated sunlight [1].
 - **Aqueous Matrices:** Experiments were conducted in ultrapure water and various buffers [1].
 - **Photo-transformation:** The primary photoproduct **PP228a** was isolated and its structure confirmed using spectroscopic methods (UV, IR, HRMS, and 1H NMR), identifying it as the thiophen-3-yl isomer of **Tioxazafen** [1].

The following workflow diagram illustrates the key stages of the aqueous degradation and toxicity testing process described in the research.



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FAQs and Troubleshooting

Based on the available research, here are answers to potential questions.

- **Q1: Why is the degradation product more toxic than the parent compound?**
 - The transformation of **Tioxazafen** into **PP228a** involves a molecular rearrangement (from a thiophen-2-yl to a thiophen-3-yl structure). This new structure is much more persistent in water

(half-life of 6.9-7.9 days) [1], giving it more time to exert toxic effects and potentially allowing for different or more potent interactions at biological target sites.

- **Q2: My toxicity test results are variable. What could be the cause?**
 - **Photolysis Conditions:** Ensure your light source accurately simulates sunlight and that all solutions are exposed uniformly. Even brief, uncontrolled light exposure can rapidly generate toxic photoproducts and skew results [1].
 - **Water Chemistry:** The presence of dissolved organic matter (like fulvic or humic acid) or nitrate can influence the photodegradation rate and pathway of the compounds, ultimately affecting the resulting toxin mixture and its potency [1].
- **Q3: The research mentions higher toxicity in *Vibrio fischeri*, but no specific value is given. How should I interpret this?**
 - The statement suggests a **qualitative risk**. The finding that "one or more photoproducts might have higher toxicity" [1] is a critical alert for your own testing. Your experimental focus should include not just **Tioxazafen** itself, but also the mixtures resulting from its degradation. You may need to use analytical methods (like HPLC-MS) to correlate toxicity with the presence of specific photoproducts.

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References

1. Aqueous degradation of tioxazafen : Kinetics, products, pathways , and...
[pubmed.ncbi.nlm.nih.gov]
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